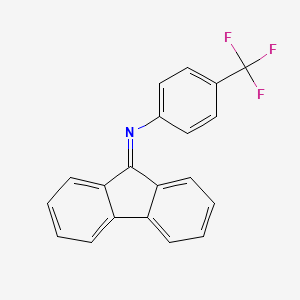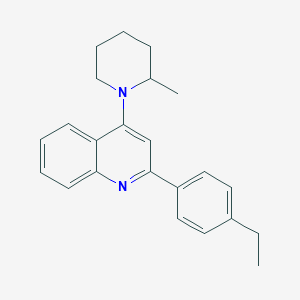![molecular formula C5H6ClNO3 B11956335 2-[(Chloroacetyl)amino]acrylic acid CAS No. 7560-99-8](/img/structure/B11956335.png)
2-[(Chloroacetyl)amino]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Chloroacetyl)amino]acrylic acid is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)amino]acrylic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{R-NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{R-NHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as metal-free and eco-friendly conditions, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-[(Chloroacetyl)amino]acrylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Condensation Reactions: These reactions often require catalysts such as sulfuric acid or phosphoric acid to proceed efficiently.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, and thioesters.
Hydrolysis: Formation of carboxylic acids and amines.
Condensation Reactions: Formation of amides and esters.
科学的研究の応用
2-[(Chloroacetyl)amino]acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 2-[(Chloroacetyl)amino]acrylic acid involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways include enzyme active sites and receptor binding sites, where the compound can act as an inhibitor or modulator .
類似化合物との比較
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the chloroacetyl group.
Chloroacetyl Chloride: Used as a reagent in organic synthesis, particularly in the formation of chloroacetamides.
N-Chloroacetylated Amines: These compounds share the chloroacetyl group and are used in various synthetic applications.
Uniqueness
2-[(Chloroacetyl)amino]acrylic acid is unique due to the presence of both the chloroacetyl and acrylic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
7560-99-8 |
|---|---|
分子式 |
C5H6ClNO3 |
分子量 |
163.56 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C5H6ClNO3/c1-3(5(9)10)7-4(8)2-6/h1-2H2,(H,7,8)(H,9,10) |
InChIキー |
ZAHJFTPWHKRABI-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)

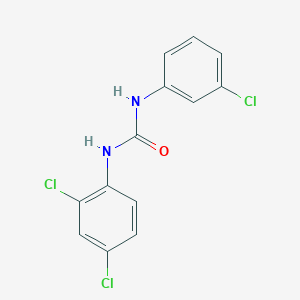
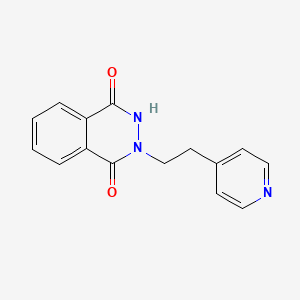

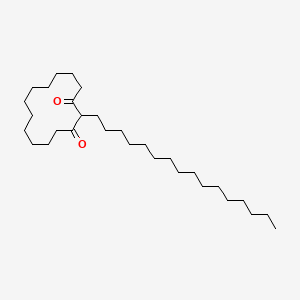
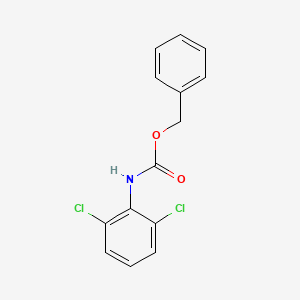
![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
